molecular formula C10H17N2O14P3 B1670264 Thymidine-5'-triphosphate CAS No. 365-08-2

Thymidine-5'-triphosphate

Cat. No. B1670264
CAS RN: 365-08-2
M. Wt: 482.17 g/mol
InChI Key: NHVNXKFIZYSCEB-XLPZGREQSA-N
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Description

Thymidine-5’-triphosphate (TTP), also known as deoxythymidine triphosphate (dTTP), is one of the four nucleoside triphosphates used in the in vivo synthesis of DNA . It is a natural deoxynucleotide, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP), and deoxycytosine 5’-triphosphate (dCTP), used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases .


Synthesis Analysis

Thymidine-5’-triphosphate is produced by thymidylate kinase (TMPK) catalyzed phosphorylation of 5’-thymidine monophosphate (dTMP), which requires ATP and Mg2+. Thymidine-5’-diphosphate is further catalyzed by TMPK to thymidine-5’-triphosphate (dTTP) .


Molecular Structure Analysis

The molecular formula of Thymidine-5’-triphosphate is C10H17N2O14P3 . The average mass is 482.168 Da and the monoisotopic mass is 481.989258 Da .


Chemical Reactions Analysis

Thymidine-5’-triphosphate is used in DNA synthesis reactions such as PCR, DNA sequencing, cDNA synthesis, and molecular cloning techniques . It can be used by DNA ligase to create overlapping “sticky ends” so that protruding ends of opened microbial plasmids may be closed up .


Physical And Chemical Properties Analysis

Thymidine-5’-triphosphate has a molar mass of 482.168 . The density is 2.3±0.1 g/cm3, boiling point is 818.4±75.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

DNA Synthesis in Mouse Thymocytes

TTP plays a crucial role in DNA synthesis under specific conditions, as demonstrated in studies with mouse thymocytes. When these cells were subjected to hypotonic conditions with the presence of dextran T-150 and deoxyribonucleoside triphosphates, including TTP, they continued DNA synthesis. This process was indicative of DNA replication, influenced by various inhibitors and showed the significant incorporation of TTP into newly synthesized DNA (Banfalvi et al., 1984).

Deoxyribonucleoside Triphosphates in Sea Urchin Eggs

Investigations into the pools of deoxyribonucleoside 5′ triphosphates (dNTPs), including TTP, in sea urchin eggs before and after fertilization revealed large reservoirs of these precursors. The study highlighted the complexities of using exogenous thymidine to monitor DNA synthesis and the significant role of endogenous TTP pools in DNA replication processes in early embryonic development (Mathews, 1975).

Mutation Induction by Nucleoside Analogs

The triphosphate form of certain nucleoside analogs, related to TTP, has been studied for its mutagenic properties in bacteria. These studies provide insights into how TTP analogs can induce genetic mutations, offering a deeper understanding of mutagenesis mechanisms and the potential for developing new genetic research tools (Negishi et al., 1997).

Mitochondrial DNA Synthesis

TTP is also incorporated into mitochondrial DNA, as shown in studies with isolated mitochondria from rat liver cells. This finding underscores the essential role of TTP and other deoxynucleoside triphosphates in mitochondrial DNA replication and maintenance, contributing to our understanding of mitochondrial genetics and function (Parsons & Simpson, 1967).

Thymidylate Synthase Inhibition in Cancer Research

Research into thymidylate synthase (TS), an enzyme critical for synthesizing TTP, has significant implications for cancer chemotherapy. TS inhibitors target the enzyme responsible for the methylation of deoxyuridylate to thymidylate, a precursor of TTP, highlighting the importance of TTP biosynthesis in cell proliferation and cancer treatment strategies (Chu et al., 2003).

Safety And Hazards

Thymidine-5’-triphosphate should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapours should be avoided .

properties

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
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InChI Key

NHVNXKFIZYSCEB-XLPZGREQSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
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Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27821-54-1 (tri-hydrochloride salt)
Record name Thymidine 5'-triphosphate
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DSSTOX Substance ID

DTXSID30189998
Record name Thymidine 5'-triphosphate
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Molecular Weight

482.17 g/mol
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Physical Description

Odorless solid; [GE Healthcare MSDS], Solid
Record name Thymidine 5'-triphosphate
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Product Name

Thymidine-5'-triphosphate

CAS RN

365-08-2
Record name dTTP
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Record name Thymidine 5'-(tetrahydrogen triphosphate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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